6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6,8-Dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one is a complex organic compound characterized by its bromine and methoxy groups attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong brominating agents and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a precursor for drug development.
Industry: It can be utilized in the production of advanced materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms and the sulfonyl group play crucial roles in its biological activity, potentially affecting enzyme function or receptor binding.
Comparison with Similar Compounds
6,8-Dibromo-2H-chromen-2-one: Lacks the dimethoxyphenylsulfonyl group.
3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one: Lacks the bromine atoms at positions 6 and 8.
Uniqueness: The presence of both bromine atoms and the dimethoxyphenylsulfonyl group in 6,8-dibromo-3-((2,5-dimethoxyphenyl)sulfonyl)-2H-chromen-2-one distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6,8-dibromo-3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O6S/c1-23-11-3-4-13(24-2)14(8-11)26(21,22)15-6-9-5-10(18)7-12(19)16(9)25-17(15)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWUVJWUMRZVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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